molecular formula C10H10ClN3O4S B2453459 1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole CAS No. 312279-47-3

1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

Cat. No. B2453459
CAS RN: 312279-47-3
M. Wt: 303.72
InChI Key: CKZRFIMAPWUENX-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a synthetic organic compound used in a variety of scientific research applications. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and it serves as a useful reagent in organic synthesis. The compound is soluble in organic solvents and is stable under ordinary conditions. It can be synthesized from readily available starting materials, making it a versatile and cost-effective tool for research.

Scientific Research Applications

Crystal Structure Analysis

  • Molecules containing a phenylsulfonyl group connected to a nitroimidazole or nitro-1,3-thiazole ring, similar in structure to 1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, have been studied for their crystal structures. These structures show varied stabilizing interactions and orientations of substituents in the crystal (Crozet, Vanelle, Giorgi, & Gellis, 2002).

Coordination Chemistry

  • Compounds structurally related to the molecule have been synthesized and characterized for their potential in coordination chemistry, specifically interacting with nickel centers and exhibiting unique rearrangement properties (Bermejo, Sousa, Fondo, & Helliwell, 2000).

Bioisosteric Replacement Studies

  • Research on bioisosteres of similar compounds has been conducted, demonstrating their potential in drug design by altering specific substituents while maintaining biological activity. This approach is crucial for the development of new pharmacological agents (Srivastava et al., 2008).

Chemical Synthesis and Modification

  • Studies have focused on synthesizing and modifying compounds structurally akin to this compound, exploring their potential applications in various fields, such as developing new chemical entities with specific properties (Kelley, McLean, Davis, & Crouch, 1990).

Antimicrobial Research

  • Certain derivatives of imidazole compounds have been synthesized and tested for antimicrobial properties, suggesting potential applications in combating bacterial infections. This research aligns with the ongoing need for new antimicrobial agents due to increasing antibiotic resistance (Ranjith et al., 2014).

Cancer Research

  • Research into imidazole derivatives, closely related to the compound , has shown potential in cancer treatment. Studies have focused on the synthesis of novel derivatives and their efficacy in inhibiting the growth of cancer cell lines, highlighting the role of such compounds in oncological research (Balewski et al., 2020).

properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O4S/c1-7-12-4-5-13(7)19(17,18)8-2-3-9(11)10(6-8)14(15)16/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZRFIMAPWUENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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